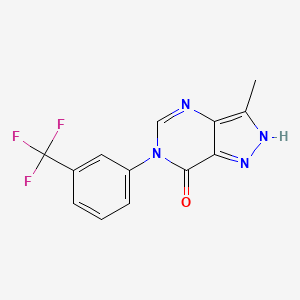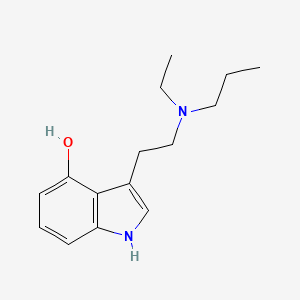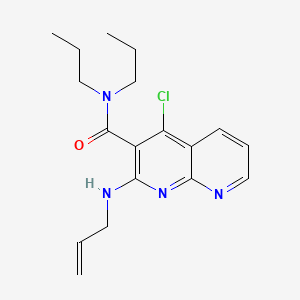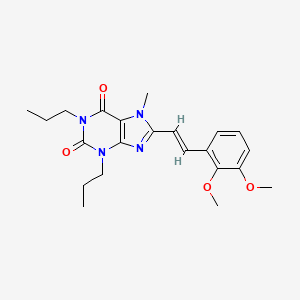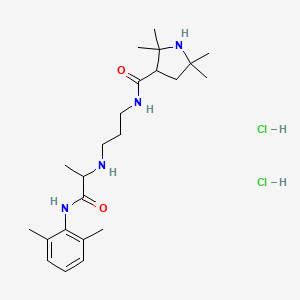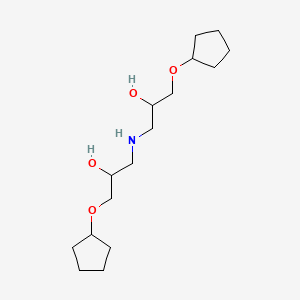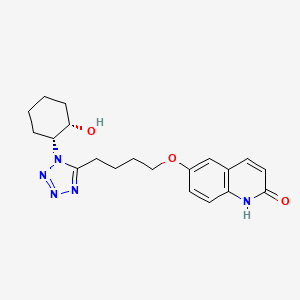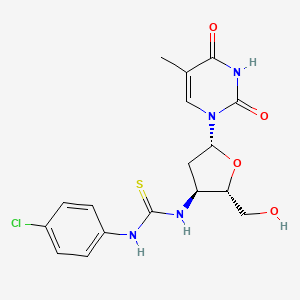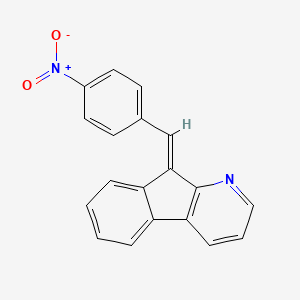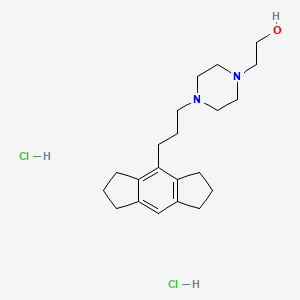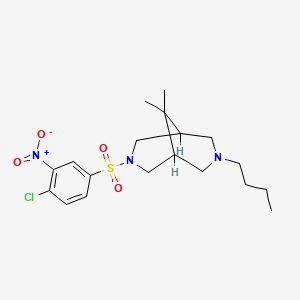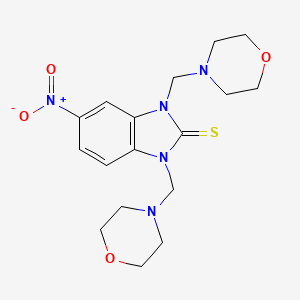
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is a complex organic compound with the molecular formula C17H24N4O2S This compound is known for its unique chemical structure, which includes a benzimidazole core, a thione group, and morpholinylmethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- typically involves multiple steps. One common method includes the reaction of benzimidazole with thiourea under acidic conditions to form the benzimidazole-2-thione core. Subsequent alkylation with morpholine derivatives introduces the morpholinylmethyl groups. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The morpholinylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Varied substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole-2-thione derivatives: Compounds with similar core structures but different substituents.
Morpholinylmethyl-substituted compounds: Compounds with morpholinylmethyl groups attached to different core structures.
Uniqueness
2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(4-morpholinylmethyl)-5-nitro- is unique due to the combination of its benzimidazole core, thione group, and morpholinylmethyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
112094-14-1 |
|---|---|
Formule moléculaire |
C17H23N5O4S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1,3-bis(morpholin-4-ylmethyl)-5-nitrobenzimidazole-2-thione |
InChI |
InChI=1S/C17H23N5O4S/c23-22(24)14-1-2-15-16(11-14)21(13-19-5-9-26-10-6-19)17(27)20(15)12-18-3-7-25-8-4-18/h1-2,11H,3-10,12-13H2 |
Clé InChI |
QKBMIQDTIYFJDT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CN2C3=C(C=C(C=C3)[N+](=O)[O-])N(C2=S)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


